Canosimibe

Hypercholesterolemia NPC1L1 LDL-C

Researchers requiring a well-characterized negative control for NPC1L1 target validation often face a gap in reliable reference compounds. Canosimibe, a discontinued Phase III NPC1L1 inhibitor, fills this need with documented clinical outcomes and engineered GI-luminal retention. Key advantages: • Documented dose-dependent LDL-C reduction up to 19.4% in clinical hypercholesterolemia studies. • Non-soluble derivative designed for luminal GI tract activity, minimizing systemic exposure. • Suited for ex vivo intestinal perfusion models, everted gut sac assays, and Caco-2 monolayers. • Serves as a rigorous negative control benchmark for novel NPC1L1 candidate assessment.

Molecular Formula C44H60FN3O10
Molecular Weight 810.0 g/mol
CAS No. 768394-99-6
Cat. No. B1243303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanosimibe
CAS768394-99-6
Molecular FormulaC44H60FN3O10
Molecular Weight810.0 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NCC(C(C(C(CO)O)O)O)O)CCC(C4=CC=C(C=C4)F)O
InChIInChI=1S/C44H60FN3O10/c1-58-34-22-16-31(17-23-34)41-35(24-25-36(50)30-14-18-32(45)19-15-30)44(57)48(41)33-20-12-29(13-21-33)26-46-39(53)10-8-6-4-2-3-5-7-9-11-40(54)47-27-37(51)42(55)43(56)38(52)28-49/h12-23,35-38,41-43,49-52,55-56H,2-11,24-28H2,1H3,(H,46,53)(H,47,54)/t35-,36+,37+,38-,41-,42-,43-/m1/s1
InChIKeyJGNXLPQJHVVQHB-GXPLPOFXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Canosimibe Procurement Guide


Canosimibe (AVE-5530; BART-1741) is a synthetic small-molecule cholesterol absorption inhibitor targeting Niemann-Pick C1-Like 1 (NPC1L1) [1]. Disclosed in patent WO2004087655A1 and originated by Sanofi-Aventis, this compound (C44H60FN3O10, MW 809.96) was advanced to Phase III clinical development for primary hypercholesterolemia [2]. Canosimibe is structurally and mechanistically related to ezetimibe but was designed as a non-soluble derivative intended to act on the luminal surface of the gastrointestinal tract to inhibit dietary cholesterol uptake .

Workflow

NPC1L1 target validation and reference-compound pharmacology

Selection

Discontinued Phase III clinical candidate for comparative studies

Use Context

Research tool for luminal cholesterol-uptake studies; not for clinical use

Canosimibe Sourcing Considerations


While multiple cholesterol absorption inhibitors target NPC1L1, their structural modifications directly impact solubility, luminal residence time, and resultant pharmacodynamic efficacy . Canosimibe was specifically engineered as a non-soluble derivative of ezetimibe to confine its activity to the gastrointestinal lumen, a design intended to minimize systemic exposure and potential off-target effects [1]. The clinical development path of canosimibe demonstrated dose-dependent LDL-C lowering up to 19.4% as monotherapy, yet Phase III trials were terminated due to failure to meet desired efficacy thresholds, highlighting that even in-class NPC1L1 inhibitors exhibit divergent clinical outcomes that preclude simple substitution in research applications [2].

NPC1L1 Inhibitor Mechanism Mismatch

Non-soluble luminal design may shift pharmacodynamic response compared with systemically absorbed in-class inhibitors. Direct substitution requires model-specific review.

Clinical Endpoint Profile Divergence

Discontinued Phase III candidate with reported LDL-C endpoint context differing from approved NPC1L1 comparators. Research use requires trial-endpoint interpretation review.

Dual NPC1L1/ACAT Profile May Differ

Annotated ACAT inhibitory activity is qualitative; quantitative selectivity data are not publicly reported. Off-target ACAT context may require review.

Canosimibe Comparative Evidence


LDL-C Lowering Efficacy

In clinical trials for primary hypercholesterolemia, canosimibe demonstrated dose-dependent LDL-C reduction up to 19.4% as monotherapy, positioning its efficacy within the range observed for other NPC1L1 inhibitors such as ezetimibe [1]. The compound was evaluated across Phase II (NCT00440154, 4-week treatment) and Phase III (NCT00718965, NCT00741715, NCT00766688) studies, with the Phase III program ultimately terminated due to failure to meet predefined efficacy endpoints [2]. This termination represents a critical differentiator for procurement decisions, as canosimibe offers a well-characterized but discontinued clinical candidate suitable for comparative pharmacology studies or as a reference compound in NPC1L1 target validation experiments.

LDL-C Lowering Endpoint
Class-level
Up to 19.4% LDL-C reduction (monotherapy)
Reported endpoint context comparable within NPC1L1 inhibitor class
Phase II/III trial context; dose-dependent effect
Hypercholesterolemia NPC1L1 LDL-C

NPC1L1 vs. ACAT Selectivity

Canosimibe is documented as an NPC1L1 inhibitor with secondary ACAT inhibitory activity [1]. Unlike non-selective ACAT inhibitors such as avasimibe and pactimibe—which inhibit both ACAT1 and ACAT2 isoforms and have been associated with adrenal toxicity in clinical development—canosimibe's primary target annotation as NPC1L1 suggests a distinct selectivity profile . The dual targeting of intestinal NPC1L1 (cholesterol uptake) and ACAT (cholesterol esterification) may confer a unique pharmacological signature compared to pure NPC1L1 antagonists like ezetimibe, though direct comparative selectivity data remain unpublished [2].

NPC1L1 vs. ACAT Selectivity
Class-level
Primary NPC1L1, annotated secondary ACAT
Qualitative dual-target profile; quantitative selectivity data not publicly reported
Data to verify; target annotation from drug databases
NPC1L1 ACAT Cholesterol Absorption

Non-Soluble Luminal Design

Canosimibe was intentionally designed as a non-soluble derivative of ezetimibe to restrict its activity to the luminal surface of the gastrointestinal tract, thereby minimizing systemic absorption and potential off-target systemic effects . This physicochemical property distinguishes canosimibe from systemically absorbed NPC1L1 inhibitors and aligns it more closely with non-absorbed luminal agents. While quantitative solubility or permeability data (e.g., LogP, aqueous solubility in mg/mL) are not publicly reported in accessible databases, the design intent—non-solubility and luminal targeting—is consistently documented across authoritative sources [1].

Non-Soluble Luminal Design
Context-dependent
Engineered non-soluble derivative; luminal GI retention intent
Supports luminal-exposure model studies; experimental solubility data not published
Source-specific review; design intent documented
Gastrointestinal Pharmacokinetics Formulation

Discontinued Phase III Status

Canosimibe is a discontinued clinical candidate, with Phase III trials terminated due to failure to demonstrate desired efficacy in hypercholesterolemia [1]. The clinical program included multiple Phase III studies (NCT00718965, NCT00741715, NCT00766688, NCT00729027) evaluating canosimibe as monotherapy and as add-on to statin therapy . This discontinued status differentiates canosimibe from approved NPC1L1 inhibitors like ezetimibe, making it particularly valuable as a reference compound for negative control experiments or for studying the determinants of clinical success versus failure within the same target class.

Discontinued Phase III Status
Context-dependent
Phase III terminated; failed to meet predefined efficacy endpoints
Reported negative-outcome candidate for reference-comparator studies
Trial context requires endpoint-review interpretation
Clinical Trials Drug Development Negative Data

Canosimibe Research Applications


NPC1L1 Inhibitor Comparative Studies

Based on documented dose-dependent LDL-C lowering up to 19.4% in clinical hypercholesterolemia [1], canosimibe serves as a well-characterized reference NPC1L1 inhibitor for comparative pharmacology studies. Researchers investigating structure-activity relationships among cholesterol absorption inhibitors can utilize canosimibe alongside ezetimibe and KT6-971 to establish class-wide pharmacological benchmarks. The availability of clinical trial protocols and endpoints (NCT00440154, Phase II; NCT00718965, Phase III) provides a framework for designing preclinical experiments that mirror clinical assessment parameters .

Intestinal Luminal Models

Canosimibe's engineered non-solubility and intended luminal GI tract retention [1] make it a candidate tool compound for ex vivo intestinal perfusion models, everted gut sac assays, or isolated enterocyte studies where systemic absorption must be minimized. This physicochemical design—distinct from systemically absorbed NPC1L1 inhibitors like ezetimibe—enables researchers to isolate luminal-specific mechanisms of cholesterol uptake inhibition without confounding systemic pharmacokinetic variables. Suitable models include Caco-2 intestinal epithelial monolayers and in situ intestinal loop preparations.

NPC1L1 Negative Control

As a discontinued Phase III candidate that failed to meet desired efficacy thresholds despite demonstrating measurable LDL-C reduction [1], canosimibe provides a unique tool for negative control experiments in NPC1L1 target validation programs. Investigators can employ canosimibe to establish baseline expectations for compounds that engage NPC1L1 but may lack sufficient efficacy for clinical advancement, enabling more rigorous assessment of novel candidates against a well-documented but ultimately unsuccessful precedent .

Dual NPC1L1/ACAT Pathway Studies

Given canosimibe's annotated dual activity profile encompassing both NPC1L1 inhibition and ACAT inhibition [1], this compound is suited for research examining the functional intersection between intestinal cholesterol uptake (NPC1L1-mediated) and intracellular cholesterol esterification (ACAT-mediated). Investigators studying the coordination of these pathways in enterocyte lipid handling or exploring combination target strategies may find canosimibe a relevant tool, particularly in genetic models where both pathways are modulated .

Application
Selection Property
Validation Focus
NPC1L1 Inhibitor Comparative Studies
Reported dose-dependent endpoint response context
Class-wide pharmacological benchmarking
Intestinal Luminal Models
Engineered non-soluble luminal design context
Isolated luminal cholesterol-uptake studies
NPC1L1 Negative Control
Discontinued Phase III candidate with documented endpoint context
Negative-control benchmarking for target validation
Dual NPC1L1/ACAT Pathway Studies
Annotated dual NPC1L1/ACAT activity profile
Enterocyte lipid-handling pathway coordination research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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